3-chloro-N'-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide
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Overview
Description
3-Chloro-N’-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide is a chemical compound with the following structural formula:
C16H9ClFNO2S
This compound belongs to the class of benzothiophene derivatives. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of 3-chloro-N’-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide involves the reaction between 2-chloro-6-fluorophenol and 5-methylisoxazole-4-carboxylic acid. The reaction proceeds as follows:
Formation of the intermediate: 2-chloro-6-fluorophenol reacts with 5-methylisoxazole-4-carboxylic acid to form the intermediate compound.
Carbonylation and chlorination: The intermediate is then treated with a carbonyl chloride (such as oxalyl chloride) to introduce the carbonyl group. Simultaneously, chlorination occurs at the 3-position of the benzothiophene ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. These conditions ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-N’-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may lead to the formation of corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, replacing functional groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and halogenating agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research into its potential therapeutic effects.
Industry: As an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism by which 3-chloro-N’-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its unique structure and reactivity set it apart from related benzothiophene derivatives.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura couplingChemical Society Reviews, 43, 412-443 .
- Flufenoxuron - Chemical Data. Retrieved from .
- Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-Fluorophenyl)-5-Methylisoxazole-4-Carbonyl Chloride. Retrieved from .
- Quantitative investigation of intermolecular interactions in dimorphs of 3-chloro-N-(2-fluorophenyl)benzamide. Retrieved from .
Properties
Molecular Formula |
C16H10ClFN2O2S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-chloro-N'-(2-fluorobenzoyl)-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H10ClFN2O2S/c17-13-10-6-2-4-8-12(10)23-14(13)16(22)20-19-15(21)9-5-1-3-7-11(9)18/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
MAGIBUBKOROIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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